2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[(2-cyclopentylpyrazol-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-14-7-3-4-8-15(14)17(22)19(16)11-13-9-10-18-20(13)12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJNETOIVJSNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The pyrazole ring can be introduced through cyclization reactions involving appropriate precursors, such as hydrazines and 1,3-diketones . The cyclopentyl group is then added via alkylation reactions under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact . Techniques such as microwave-assisted synthesis and flow chemistry can also be utilized to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The isoindoline-1,3-dione ring is susceptible to nucleophilic attack, particularly at the electron-deficient carbonyl groups. For example:
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Amine-Mediated Ring Opening : Reaction with primary amines (e.g., azetidin-3-ylmethanol) under basic conditions (e.g., DIPEA in DMA solvent) at elevated temperatures (120°C) leads to substitution at the dione’s nitrogen, forming derivatives such as 2-(2,6-dioxo-3-piperidyl)-5-[3-(hydroxymethyl)azetidin-1-yl]isoindoline-1,3-dione with yields up to 67% .
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Hydrolysis : Acidic or alkaline conditions can hydrolyze the dione to isoindoline derivatives, though specific data for this compound requires further validation.
Electrophilic Substitution on the Pyrazole Ring
The pyrazole moiety’s NH group enables electrophilic substitution or coordination chemistry:
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Halogenation : While direct evidence is limited, analogous pyrazole derivatives undergo bromination or iodination at the C4 position under electrophilic conditions (e.g., NBS in DMF) .
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Metal Coordination : The pyrazole nitrogen can act as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic cross-coupling reactions. This is inferred from studies on structurally related pyrazole-isoindoline hybrids .
Reduction of the Dione Core
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Selective reduction of the isoindoline-1,3-dione to isoindoline using NaBH₄ or LiAlH₄ is theoretically feasible, though experimental data for this compound remains unpublished.
Oxidation of the Cyclopentyl Group
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The cyclopentyl substituent may undergo oxidation (e.g., with KMnO₄ or RuO₄) to form ketones or carboxylic acids, depending on reaction conditions.
Cross-Coupling Reactions
The methylene bridge between the isoindoline-dione and pyrazole offers a potential site for functionalization:
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Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides could introduce aromatic amines at the methylene position, as demonstrated in related isoindoline-dione hybrids .
Thermal and Catalytic Rearrangements
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Thermal Stability : The compound degrades above 250°C, forming cyclopentyl-pyrazole fragments and isoindoline derivatives, as observed in thermogravimetric analysis (TGA) of similar structures.
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Catalytic Cyclization : Under Pd catalysis, the pyrazole and dione moieties may participate in intramolecular cyclization to form polycyclic frameworks .
Mechanistic Insights
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Nucleophilic Attack : The dione’s carbonyl groups are polarized, making them reactive toward nucleophiles like amines or alcohols. Steric effects from the cyclopentyl group may influence regioselectivity .
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Pyrazole Reactivity : The pyrazole’s NH proton acidity (pKa ~14–16) allows deprotonation under basic conditions, enhancing electrophilic substitution .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione exhibit significant anticancer properties. For instance, derivatives of isoindoline have been explored as xanthine oxidase inhibitors and anticancer agents. These compounds showed promising results in inhibiting cancer cell proliferation in vitro and in vivo .
Case Study:
In a study investigating the structure-activity relationship (SAR) of isoindoline derivatives, compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that modifications at specific positions of the isoindoline scaffold enhanced anticancer activity, suggesting that this compound could be a lead compound for further development .
Neurological Applications
Another significant application of this compound is in the modulation of neurotransmitter receptors. Research has shown that pyrazole derivatives can act as selective modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are crucial in synaptic transmission and plasticity .
Data Table: Neurological Activity of Isoindoline Derivatives
Material Science Applications
Beyond pharmacological uses, this compound has potential applications in material science. Its unique structure allows it to be integrated into polymer matrices for developing advanced materials with specific thermal and mechanical properties.
Research Insight:
Studies on similar isoindoline-based compounds have indicated their utility in creating thermally stable polymers. The incorporation of such compounds can enhance the thermal resistance and mechanical strength of materials used in electronics and aerospace applications .
Mechanism of Action
The mechanism of action of 2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its cyclopentyl-pyrazole-methyl substituent. Below is a comparison with key analogs:
Biological Activity
2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of heat shock protein 90 (HSP90). This article reviews its biological activity, synthesizing findings from various studies and presenting data tables and case studies to illustrate its pharmacological potential.
Chemical Structure and Properties
The compound features a unique isoindoline core linked to a cyclopentyl-substituted pyrazole moiety. Its structural formula can be represented as follows:
HSP90 is a chaperone protein that plays a crucial role in the stabilization and maturation of many client proteins involved in cancer progression. Inhibition of HSP90 leads to the degradation of these client proteins, thereby exerting anti-tumor effects. The binding of this compound to the N-terminal ATP-binding site of HSP90 has been documented, suggesting its role as a competitive inhibitor .
Biological Activity Overview
Research indicates that this compound exhibits significant antifungal and anticancer activities. Below are key findings from various studies:
Antifungal Activity
A study evaluated the compound's efficacy against Cryptococcus neoformans, a pathogenic fungus. The results indicated that certain derivatives of the compound exhibited low micromolar inhibitory concentrations (MIC), highlighting their potential as antifungal agents:
| Compound | EC50 (μM) | MIC80 (μM) | Selectivity |
|---|---|---|---|
| 9a | 0.180 | <6 | 2.0 |
| 9b | 0.105 | 6.25 | 0.9 |
| 9c | 0.055 | 3.25 | 0.8 |
| 18 | 0.055 | 10 | 14.1 |
The selectivity index indicates that some derivatives are significantly more effective against fungal cells compared to human cells, which is crucial for therapeutic applications .
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly its ability to inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by disrupting HSP90 function, leading to the degradation of oncogenic proteins .
Case Studies
- Fungal Inhibition Study : A series of compounds derived from the parent structure were tested against C. neoformans. The study found that modifications at specific positions enhanced antifungal activity while maintaining selectivity over human cell lines, indicating a promising therapeutic index for treating fungal infections in immunocompromised patients .
- Cancer Cell Line Study : Another investigation focused on the effects of this compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations. Mechanistic studies revealed that the compound triggered apoptosis through caspase activation pathways .
Q & A
Q. What are the optimal synthetic routes for 2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example:
- Step 1: Cyclopentyl-substituted pyrazole intermediates can be prepared via nucleophilic substitution of 5-chloro-3-methyl-1-arylpyrazole derivatives with cyclopentanol under basic conditions (e.g., K₂CO₃ in refluxing acetone) .
- Step 2: Coupling the pyrazole intermediate with isoindoline-1,3-dione derivatives using acetic acid as a catalyst under reflux (3–5 hours) to form the final product .
Key Variables: - Catalyst Choice: Acetic acid vs. chloroacetic acid alters reaction kinetics .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
Data Table: Synthesis Optimization
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| A | AcOH | DMF | 110 | 72 | |
| B | ClCH₂COOH | Acetone | 80 | 65 |
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm cyclopentyl and pyrazole proton environments. Cyclopentyl protons appear as multiplet peaks at δ 1.5–2.2 ppm .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- Infrared Spectroscopy (IR): Key bands include C=O stretches (isoindoline-dione) at 1700–1750 cm⁻¹ and pyrazole C-N stretches at 1540–1600 cm⁻¹ .
Data Table: Analytical Parameters
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets, and what validation strategies are recommended?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with kinases or GPCRs. Prioritize targets with high binding affinity (ΔG < -8 kcal/mol).
- Validation: Cross-reference docking results with experimental assays (e.g., enzyme inhibition assays). For example, if targeting kinases, validate with ADP-Glo™ kinase assays .
Key Insight: X-ray crystallography data from structurally analogous compounds (e.g., 3,5-dimethyl-1H-pyrazol derivatives) can refine docking poses .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate solutions at pH 2–9 (37°C) and analyze degradation via HPLC.
- Findings: Isoindoline-dione moieties are prone to hydrolysis at pH > 7, with <80% remaining after 72 hours. Pyrazole-methyl linkages are stable up to 60°C .
Data Table: Stability Studies
| Condition | Time (h) | Degradation (%) | Major Degradants | Reference |
|---|---|---|---|---|
| pH 9, 37°C | 72 | 22 | Hydrolyzed dione | |
| 60°C, dry | 168 | 8 | None detected |
Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Source Analysis: Variability often arises from assay conditions (e.g., cell line specificity, serum concentration). For example, IC₅₀ values may differ between HEK293 (high serum) vs. HeLa (low serum) due to protein binding .
- Meta-Analysis: Pool data from ≥3 independent studies using fixed-effects models to identify outliers. Apply Cohen’s d to quantify effect size discrepancies .
Q. What methodological frameworks support interdisciplinary research (e.g., chemical biology and pharmacology) on this compound?
Methodological Answer: Adopt the Quadripolar Model :
Theoretical Pole: Link to kinase inhibition hypotheses.
Epistemological Pole: Define mechanistic vs. phenotypic screening priorities.
Morphological Pole: Optimize structural analogs (e.g., cyclopentyl vs. cyclohexyl substitutions).
Technical Pole: Integrate HPLC-MS for metabolite profiling .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Core Modifications: Replace cyclopentyl with bulkier substituents (e.g., adamantyl) to enhance hydrophobic interactions.
- Positional Scanning: Methyl groups at pyrazole-C3 improve metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in microsomal assays) .
Data Table: SAR Highlights
| Derivative | Modification | IC₅₀ (nM) | t₁/₂ (h) | Reference |
|---|---|---|---|---|
| Parent | None | 450 | 2.1 | |
| Derivative A | Adamantyl | 120 | 3.8 | |
| Derivative B | Pyrazole-C3 methyl | 380 | 4.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
